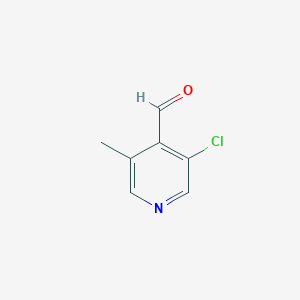

3-Chloro-5-methylisonicotinaldehyde

Descripción

3-Chloro-5-methylisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde group at position 4 (isonicotinaldehyde backbone), a chlorine atom at position 3, and a methyl group at position 5. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, creating unique electronic and steric effects. This aldehyde is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to construct heterocyclic intermediates or bioactive molecules.

Propiedades

Número CAS |

1256812-64-2 |

|---|---|

Fórmula molecular |

C7H6ClNO |

Peso molecular |

155.58164 |

Sinónimos |

3-Chloro-5-Methyl-pyridine-4-carbaldehyde |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-Chloro-5-methylisonicotinaldehyde and its analogs:

| Compound Name | CAS No. | Substituent Positions & Groups | Functional Group | Key Structural Features |

|---|---|---|---|---|

| 3-Chloro-5-methylisonicotinaldehyde | N/A | 3-Cl, 5-CH₃ | Aldehyde (C4) | Pyridine ring with Cl and CH₃ substituents |

| 2-Chloro-5-hydroxyisonicotinaldehyde | 42959-40-0 | 2-Cl, 5-OH | Aldehyde (C4) | Hydroxy group increases polarity |

| 2-Chloro-5-hydroxynicotinic acid | 887707-21-3 | 2-Cl, 5-OH | Carboxylic acid | Acidic group enables salt formation |

| (6-Chloro-5-methylpyridin-3-yl)methanol | 41288-96-4 | 6-Cl, 5-CH₃, 3-CH₂OH | Alcohol | Hydroxymethyl group enhances hydrophilicity |

Key Observations:

- Substituent Position : Chlorine at position 3 (target compound) versus position 2 (e.g., 42959-40-0) alters electronic effects. Position 3-Cl in the target compound may reduce steric hindrance near the aldehyde compared to 2-Cl analogs .

- Functional Groups : The aldehyde group (target compound) is more reactive toward nucleophiles than the carboxylic acid (887707-21-3) or alcohol (41288-96-4), enabling diverse derivatization pathways.

- Polarity : Hydroxy-substituted analogs (e.g., 42959-40-0) exhibit higher water solubility due to hydrogen bonding, whereas the methyl group in the target compound enhances lipophilicity .

Physicochemical Properties (Inferred)

| Property | 3-Chloro-5-methylisonicotinaldehyde | 2-Chloro-5-hydroxyisonicotinaldehyde | 2-Chloro-5-hydroxynicotinic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~169.6 (estimated) | ~171.6 (estimated) | ~187.6 (reported) |

| Boiling Point | Moderate (similar to benzaldehydes) | Higher (due to -OH) | High (carboxylic acid) |

| Solubility in Water | Low (non-polar CH₃) | Moderate (polar -OH) | High (ionic forms) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.